molecular formula C13H6ClF3N6S B11044734 3-(4-chloro-1-methyl-1H-pyrazol-5-yl)-6-(3,4,5-trifluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(4-chloro-1-methyl-1H-pyrazol-5-yl)-6-(3,4,5-trifluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11044734
M. Wt: 370.74 g/mol
InChI Key: SFSRRQSKVOLUQC-UHFFFAOYSA-N
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Description

3-(4-chloro-1-methyl-1H-pyrazol-5-yl)-6-(3,4,5-trifluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound combines multiple functional groups, including a pyrazole ring, a triazole ring, and a thiadiazole ring, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

The synthesis of 3-(4-chloro-1-methyl-1H-pyrazol-5-yl)-6-(3,4,5-trifluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

3-(4-chloro-1-methyl-1H-pyrazol-5-yl)-6-(3,4,5-trifluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 3-(4-chloro-1-methyl-1H-pyrazol-5-yl)-6-(3,4,5-trifluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological pathways . Molecular docking studies have shown that it forms hydrogen bonds and π-π interactions with target proteins, which contribute to its biological effects .

Comparison with Similar Compounds

Similar compounds to 3-(4-chloro-1-methyl-1H-pyrazol-5-yl)-6-(3,4,5-trifluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole include:

These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its combination of chloro, trifluorophenyl, and thiadiazole groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C13H6ClF3N6S

Molecular Weight

370.74 g/mol

IUPAC Name

3-(4-chloro-2-methylpyrazol-3-yl)-6-(3,4,5-trifluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C13H6ClF3N6S/c1-22-10(6(14)4-18-22)11-19-20-13-23(11)21-12(24-13)5-2-7(15)9(17)8(16)3-5/h2-4H,1H3

InChI Key

SFSRRQSKVOLUQC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)Cl)C2=NN=C3N2N=C(S3)C4=CC(=C(C(=C4)F)F)F

Origin of Product

United States

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